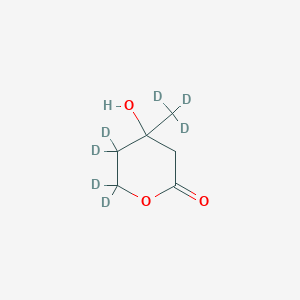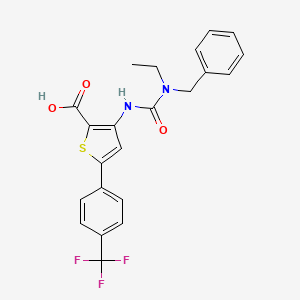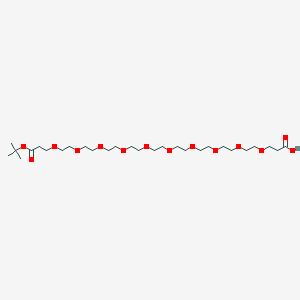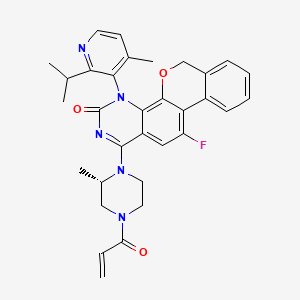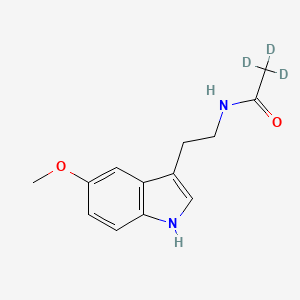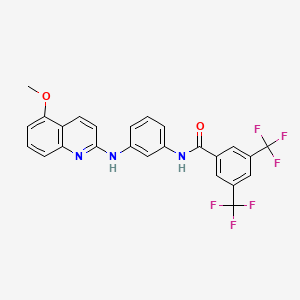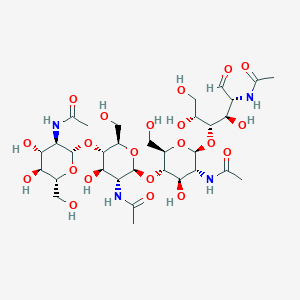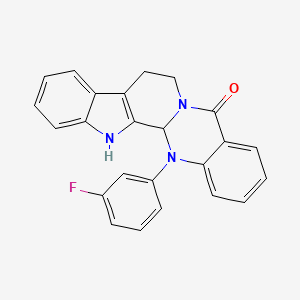
Antitumor agent-53
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-53 is a potent compound known for its significant antitumor activity. It induces cell cycle arrest at the G2/M phase and inhibits the PI3K/AKT pathway to induce apoptosis in cancer cells . This compound has shown promise in preclinical studies for its ability to target and eliminate cancer cells effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-53 involves a series of chemical reactions. One common method includes the cyclization of precursor compounds through the Biginelli reaction, using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions are typically mild, with the process carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-53 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted analogs of this compound.
Scientific Research Applications
Antitumor agent-53 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation and apoptosis.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mechanism of Action
Antitumor agent-53 exerts its effects by inducing cell cycle arrest at the G2/M phase and inhibiting the PI3K/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to apoptosis, or programmed cell death, in cancer cells. The compound targets specific molecular pathways involved in cancer cell growth and survival, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
PD 174265: An EGFR tyrosine kinase inhibitor with potent antitumor activity.
Venetoclax: A compound that blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Uniqueness
Antitumor agent-53 is unique in its dual mechanism of inducing cell cycle arrest and inhibiting the PI3K/AKT pathway, which is not commonly observed in other antitumor agents. This dual action makes it particularly effective against certain types of cancer cells that rely on these pathways for survival.
Properties
Molecular Formula |
C24H18FN3O |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
21-(3-fluorophenyl)-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one |
InChI |
InChI=1S/C24H18FN3O/c25-15-6-5-7-16(14-15)28-21-11-4-2-9-19(21)24(29)27-13-12-18-17-8-1-3-10-20(17)26-22(18)23(27)28/h1-11,14,23,26H,12-13H2 |
InChI Key |
GAWLARQICSTTDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C3=C1C4=CC=CC=C4N3)N(C5=CC=CC=C5C2=O)C6=CC(=CC=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


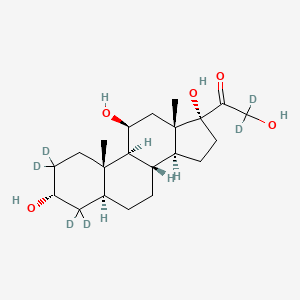
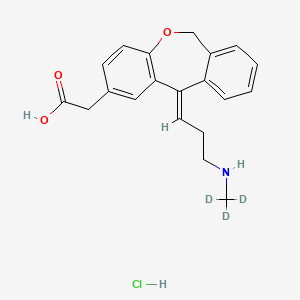
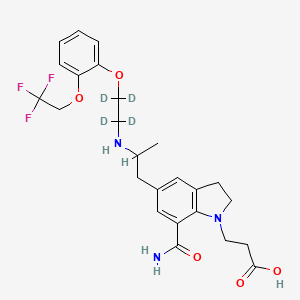
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
